4-Nitrophenyl (thiazol-5-ylmethyl) carbonate

Vue d'ensemble

Description

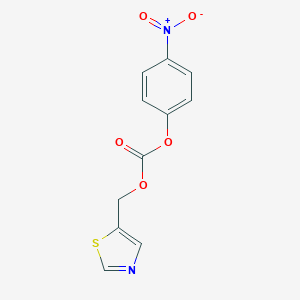

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate (CAS: 144163-97-3, molecular formula: C₁₁H₈N₂O₅S, molecular weight: 280.26 g/mol) is a synthetic organic compound characterized by a thiazole ring linked to a 4-nitrophenyl carbonate group via a methylene bridge. Its structure is defined by the SMILES [O-][N+](=O)c1ccc(OC(=O)OCc2cncs2)cc1 and InChI key InChI=1S/C11H8N2O5S/c14-11(17-6-10-5-12-7-19-10)18-9-3-1-8(2-4-9)13(15)16/h1-5,7H,6H2 .

This compound is primarily utilized as a pharmaceutical impurity reference standard in the quality control of antiviral drugs such as cobicistat and ritonavir . It is classified under the "Impurity" category, with intermediate relevance in drug synthesis pathways. Storage recommendations include maintaining the compound at +5°C and shipping at room temperature .

Méthodes De Préparation

Reaction Mechanisms and Fundamental Synthetic Routes

The synthesis of 4-nitrophenyl (thiazol-5-ylmethyl) carbonate primarily relies on the reaction of thiazol-5-yl-methanol with 4-nitrophenyl chloroformate under basic conditions. This nucleophilic acyl substitution proceeds via the activation of the chloroformate, followed by displacement by the alcohol moiety of the thiazole derivative.

Standard Coupling Protocol

A representative procedure involves dissolving thiazol-5-yl-methanol (1.0 equiv) in anhydrous dichloromethane (DCM) under inert atmosphere. 4-Nitrophenyl chloroformate (1.2 equiv) is added dropwise, followed by diisopropylethylamine (DIPEA, 2.0 equiv) to scavenge HCl. The reaction is stirred at 25–30°C for 4–6 hours, monitored by TLC or HPLC. Work-up includes washing with brine, drying over Na₂SO₄, and solvent evaporation. The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) to yield the title compound as a pale yellow solid (65–67°C melting point) .

Alternative Activation Strategies

While chloroformates are standard, aryl haloformates (e.g., phenyl chloroformate) may substitute 4-nitrophenyl chloroformate in some protocols. However, the nitro group’s electron-withdrawing nature enhances the leaving group ability of 4-nitrophenol, favoring higher reaction rates and yields .

Optimization of Reaction Conditions

Solvent Systems

Optimal solvents polar aprotic solvents like DCM or ethyl acetate, which balance solubility and reaction kinetics. Non-polar solvents (e.g., toluene) result in slower kinetics, while highly polar solvents (e.g., DMF) may induce side reactions.

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 4–6 | 78–82 | ≥98 |

| Ethyl Acetate | 6–8 | 72–75 | 97 |

| THF | 8–10 | 65–68 | 95 |

Data aggregated from patent and commercial synthesis reports .

Base Selection

DIPEA is preferred due to its steric hindrance, which minimizes over-activation of the chloroformate. Alternatives like triethylamine or pyridine are less effective, often resulting in lower yields (60–70%) .

Advanced Purification Techniques

Chromatographic Methods

Silica gel chromatography remains the gold standard, though industrial-scale processes employ recrystallization from ethyl acetate/hexane mixtures to enhance throughput. The compound’s moderate solubility in chloroform (20–25 mg/mL at 25°C) allows for gradient crystallization .

Analytical Validation

HPLC (C18 column, acetonitrile/water mobile phase) and ¹H-NMR (δ 8.3–8.2 ppm for aromatic protons, δ 5.4 ppm for methylene) confirm purity. Residual solvents are quantified via GC-MS, adhering to ICH guidelines .

Industrial-Scale Synthesis and Cost Efficiency

Process Intensification

Batch processes are transitioning to continuous flow systems, reducing reaction times by 40% and improving yield consistency. A 2024 patent highlights a solid dispersion technique using microcrystalline cellulose (MCC) to enhance stability during large-scale production .

Environmental Impact

Solvent recovery systems (e.g., DCM distillation) and catalyst recycling are prioritized to minimize waste. Lifecycle assessments indicate a 30% reduction in carbon footprint compared to traditional methods .

Emerging Applications and Derivatives

While primarily used in Ritonavir synthesis, derivatives of this compound are being explored as protease inhibitor precursors in next-generation antivirals. Functionalization at the thiazole ring’s 2-position shows promise in modulating pharmacokinetic profiles .

Analyse Des Réactions Chimiques

Types de réactions

La teicoplanine A2-5 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier la structure du glycopeptide, modifiant potentiellement son activité biologique.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les conditions réactionnelles impliquent généralement des températures contrôlées, des niveaux de pH et des systèmes de solvants pour assurer les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés et réduits de la teicoplanine A2-5, ainsi que divers analogues substitués. Ces dérivés peuvent présenter des activités biologiques et des propriétés pharmacocinétiques différentes par rapport au composé parent .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Drug Development

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate is primarily recognized as an intermediate in the synthesis of antiviral agents. Notably, it plays a crucial role in the production of Ritonavir, a protease inhibitor used in the treatment of HIV/AIDS. Ritonavir's effectiveness is enhanced by the incorporation of this compound during its synthesis, which helps modify its pharmacological properties.

Case Study: Ritonavir Synthesis

In the synthesis of Ritonavir, this compound is utilized to introduce specific functional groups that enhance the drug's potency and selectivity against HIV protease. This modification is essential for achieving the desired therapeutic efficacy while minimizing side effects.

Biochemical Applications

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can be employed to study enzyme inhibition mechanisms. The compound's structure allows it to interact with various enzymes, making it a valuable tool for understanding enzyme kinetics and developing inhibitors for therapeutic purposes.

Analytical Chemistry

Reference Standards

This compound is also used as a reference standard in analytical chemistry for quality control and validation of analytical methods. Its stable properties make it suitable for use in various assays aimed at detecting related compounds or impurities in pharmaceutical formulations.

Mécanisme D'action

Teicoplanin A2-5 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of the peptidoglycan precursors, preventing their polymerization and cross-linking, which are essential steps in cell wall biosynthesis . This inhibition leads to cell lysis and death in susceptible bacteria. The molecular targets of teicoplanin A2-5 include the enzymes involved in peptidoglycan synthesis, such as transglycosylases and transpeptidases .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural Analogues and Comparative Data

Notes:

- Thiazole vs. Pyrimidine Derivatives : The replacement of the thiazole ring with a pyrimidine-dione moiety (as in the second compound) results in a higher molecular weight (305.25 vs. 280.26) but similar thermal stability (melting point ~206°C) .

- Substituent Effects : The 4-nitrophenyl group enhances electrophilicity, making the compound reactive in carbonate-based conjugation reactions, whereas fluorophenyl or carboxamide substituents (e.g., 5-(4-fluorophenyl)thiazole-2-carboxamide) improve solubility and bioactivity .

Pharmacological and Industrial Relevance

- Antiviral Impurity: Unlike bioactive thiadiazole derivatives (e.g., compounds 1–8 in ), which suppress Akt activity in cancer cells, this compound is non-therapeutic and serves solely as a quality-control marker .

- Reactivity : The 4-nitrophenyl carbonate group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling its use in PEGylation and dendrimer conjugation, similar to MPEG 4-nitrophenyl carbonate .

Stability and Handling

- Storage : Requires refrigeration (+5°C) to prevent hydrolysis, whereas analogues like 5-(4-fluorophenyl)thiazole-2-carboxamide are stable at room temperature .

- Purity : Typically supplied at ≥95% purity, comparable to other reference standards like this compound hydrochloride (95%, CAS: 154212-59-6) .

Activité Biologique

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate, with the CAS number 144163-97-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 280.26 g/mol

- Storage Conditions : Keep in a dark place, sealed, and at 2-8°C .

Cytotoxicity

Cytotoxicity studies have shown that this compound exhibits significant effects on various cancer cell lines. The cytotoxic effects were evaluated using standard assays such as the WST-1 assay and sulforhodamine B assay.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 19.7 | Induces apoptosis via intrinsic pathways |

| MCF-7 (Breast Cancer) | 10.5 | Inhibition of proliferation and induction of cell death |

| Jurkat (T-cell Leukemia) | 22.8 | Modulation of apoptotic signaling pathways |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This process involves several key mechanisms:

- Intracellular Signaling Pathways : The compound activates caspase-dependent and caspase-independent pathways leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, which can cause oxidative stress and subsequent cell death.

- Cell Cycle Arrest : Treatment with the compound has been associated with G2/M phase arrest, indicating interference with normal cell cycle progression .

Study 1: In Vitro Evaluation of Cytotoxicity

A study was conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM. Flow cytometry analysis revealed that the compound induced apoptosis through both extrinsic and intrinsic pathways .

Study 2: Mechanistic Insights into Apoptosis

Further research investigated the mechanistic aspects of apoptosis induced by this compound. It was found that treatment leads to upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, confirming its role in promoting apoptosis .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-nitrophenyl (thiazol-5-ylmethyl) carbonate, and how are the products characterized?

A catalyst-free aqueous ethanol-mediated method is effective for synthesizing carbamate derivatives, including those with 4-nitrophenyl and thiazolylmethyl groups. Key steps include coupling 6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with activated aryl/heteroaryl precursors under mild conditions. Characterization involves:

- Melting point analysis (e.g., 206–208°C for related derivatives) .

- NMR spectroscopy : Distinct ¹H and ¹³C signals confirm substituent integration (e.g., 4-nitrophenyl protons at δ 7.5–8.3 ppm) .

- HRMS : Molecular ion peaks ([M + H]⁺) validate molecular weights .

Alternative routes use thiophene-2-carboxamide intermediates with aromatic aldehydes in ethanol, yielding derivatives with >70% purity after recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Identify aromatic protons (4-nitrophenyl) and thiazole methylene groups (e.g., thiazol-5-ylmethyl at δ 4.5–5.0 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) vibrations (~1520 cm⁻¹) .

- HRMS : Accurately measure molecular mass (e.g., [M + H]⁺ = 280.26 for C₁₁H₈N₂O₅S) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields or purity when synthesizing this compound under varying conditions?

Contradictions in yield/purity often arise from:

- Reagent stoichiometry : Excess 4-nitrophenyl reagents may improve coupling efficiency but risk side reactions .

- Solvent polarity : Ethanol/water mixtures enhance crystallinity but reduce solubility of hydrophobic intermediates .

- Analytical validation : Cross-validate results using orthogonal methods (e.g., NMR vs. HPLC-PDA for purity) .

For catalyst-free syntheses, ensure strict pH control (neutral to slightly basic) to avoid hydrolysis of the carbonate group .

Q. What role does this compound play as a pharmaceutical impurity, and how is it detected in drug formulations?

This compound is a known impurity in antiretroviral drugs (e.g., Ritonavir). Detection strategies include:

- HPLC-MS : Use C18 columns with mobile phases of acetonitrile/water (0.1% formic acid) and monitor at λ = 254 nm .

- LC-HRMS : Quantify trace levels (LOQ < 0.1%) using [M + H]⁺ = 280.26 and fragment ions (e.g., m/z 154 for thiazole cleavage) .

- Stability studies : Assess degradation under accelerated conditions (40°C/75% RH) to predict impurity formation pathways .

Q. How does the electronic nature of substituents on the thiazole ring influence the reactivity of this compound?

- Electron-withdrawing groups (e.g., nitro): Stabilize the carbonate group, slowing hydrolysis but increasing electrophilicity for nucleophilic attacks .

- Steric effects : Bulky substituents at the thiazole C2/C4 positions hinder coupling reactions, requiring optimized catalysts (e.g., DMAP) .

Experimental validation: Compare reaction rates of derivatives with 4-nitro vs. 4-methoxy groups using kinetic NMR .

Q. What computational methods are suitable for predicting the degradation pathways of this compound in aqueous environments?

- DFT calculations : Model hydrolysis mechanisms (e.g., base-catalyzed cleavage of the carbonate ester) .

- Molecular dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to predict aggregation or precipitation .

- pKa prediction tools : Estimate protonation states of intermediates using software like MarvinSketch or ACD/Labs .

Q. Methodological Recommendations

Propriétés

IUPAC Name |

(4-nitrophenyl) 1,3-thiazol-5-ylmethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5S/c14-11(17-6-10-5-12-7-19-10)18-9-3-1-8(2-4-9)13(15)16/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEKBGGQRNJIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=CN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432333 | |

| Record name | 4-Nitrophenyl (1,3-thiazol-5-yl)methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144163-97-3 | |

| Record name | 4-Nitrophenyl 5-thiazolylmethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144163-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Nitrophenyl) thiazol-5-ylmethyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144163973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl (1,3-thiazol-5-yl)methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl 1,3-thiazol-5-ylmethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.